molecular formula C15H20N2O B15263720 3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile

3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile

Cat. No.: B15263720
M. Wt: 244.33 g/mol
InChI Key: DLWJLRQDHXPXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile is an organic compound with the molecular formula C15H20N2O This compound features a benzonitrile group attached to a cyclopentyl ring, which is further substituted with an amino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with biological molecules, potentially affecting their function. The benzonitrile group may also participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile
  • 3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzamide
  • 3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzoic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxymethyl group on the cyclopentyl ring allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

3-[2-amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl]benzonitrile

InChI

InChI=1S/C15H20N2O/c16-9-12-4-3-5-13(8-12)14(10-17)15(11-18)6-1-2-7-15/h3-5,8,14,18H,1-2,6-7,10-11,17H2

InChI Key

DLWJLRQDHXPXPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)C(CN)C2=CC=CC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.